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Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112 Get Quote

Go 6983 is a widely utilized potent, cell-permeable inhibitor of the Protein Kinase C (PKC)

family. While it demonstrates broad-spectrum activity against several PKC isoforms, its

interaction with other kinase families is a critical consideration for researchers aiming for target

specificity in their investigations. This guide provides a comprehensive comparison of Go
6983's performance against its primary targets and its cross-reactivity with other kinases,

supported by experimental data and detailed protocols.

Selectivity Profile of Go 6983
Go 6983 is primarily recognized as a pan-PKC inhibitor, exhibiting potent inhibition of

conventional and novel PKC isoforms. However, its efficacy against atypical PKC isoforms is

notably lower. A kinase screen of 178 inhibitors revealed that at a concentration of 0.5 µM, Go
6983 substantially inhibits several other kinases, indicating a degree of promiscuity.

Primary Targets: Protein Kinase C (PKC) Isoforms
Go 6983 demonstrates high potency against the following PKC isoforms:
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Kinase Target IC50 (nM)

PKCα 7

PKCβ 7

PKCγ 6

PKCδ 10

PKCζ 60

PKCμ 20000

IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the

target kinase activity in vitro.[1][2][3]

Off-Target Kinase Activity
A comprehensive kinase panel screen by Reaction Biology Corporation provides insight into

the cross-reactivity of Go 6983. The following table summarizes the percentage of remaining

activity of various kinases in the presence of 0.5 µM Go 6983. Lower percentages indicate

stronger inhibition.
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Kinase Family Kinase Target
% Activity Remaining at
0.5µM

PKC PKCδ 1.7

PKCα 3.1

PKCθ 4.5

PKCη 6.8

CAMK RSK4 4.5

RSK3 5.5

RSK2 6.6

Other PIM3 5.0

PIM1 7.1

MSK1 8.3

GSK3α 10.0

GSK3β 11.0

ROCK2 12.0

PRKD1 (PKCμ) >50

Data sourced from the Reaction Biology Corporation Kinase HotspotSM screen, as provided by

the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

This data reveals significant off-target activity of Go 6983 against the RSK and PIM kinase

families, as well as GSK3. Notably, its inhibition of PKCμ (PRKD1) is minimal, consistent with

its high IC50 value for this isoform.

Comparison with Alternative PKC Inhibitors
For researchers requiring higher selectivity, several alternative PKC inhibitors are available.

Sotrastaurin (AEB071) and Enzastaurin are two such alternatives with distinct selectivity

profiles.
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Inhibitor Primary Targets Key Off-Targets (if known)

Go 6983
Pan-PKC (potent against

conventional & novel isoforms)
RSK family, PIM family, GSK3

Sotrastaurin
Pan-PKC (potent against

classical & novel isoforms)

GSK3β (at higher

concentrations)

Enzastaurin PKCβ selective
Less characterized for broad

off-target effects

Signaling Pathways and Experimental Workflows
To visualize the interactions of Go 6983 and the experimental approaches to assess its

specificity, the following diagrams are provided.
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Go 6983 inhibits PKC isoforms and key off-target kinases.

Workflow for Kinase Inhibitor Specificity Profiling
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Workflow for assessing kinase inhibitor selectivity.

Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol outlines a general procedure for determining the in vitro activity of Go 6983
against a panel of kinases.

1. Reagents and Materials:

Purified recombinant kinases

Kinase-specific substrate (peptide or protein)
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Go 6983 (or other inhibitors) dissolved in DMSO

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-³³P]ATP

Phosphocellulose paper or filter plates

Scintillation counter

Wash buffer (e.g., 0.75% phosphoric acid)

2. Procedure:

Prepare serial dilutions of Go 6983 in kinase reaction buffer.

In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper

or the wells of a filter plate.

Wash the paper/plate extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

Measure the amount of incorporated radiolabel using a scintillation counter.

Calculate the percentage of kinase activity remaining at each inhibitor concentration and

determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular

context.

1. Reagents and Materials:
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Cell line of interest

Go 6983 (or other inhibitors)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Lysis buffer (containing protease and phosphatase inhibitors)

Equipment for heat treatment (e.g., PCR cycler)

Western blotting reagents and equipment

Antibodies against the target kinase

2. Procedure:

Culture cells to the desired confluency.

Treat the cells with various concentrations of Go 6983 or vehicle (DMSO) for a specified

time.

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g.,

40-70°C) for 3 minutes, followed by cooling.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separate the soluble fraction (containing non-denatured proteins) from the precipitated

fraction by centrifugation.

Analyze the soluble fractions by Western blotting using an antibody specific to the target

kinase.

A shift in the melting curve (the temperature at which the protein denatures and precipitates)

in the presence of the inhibitor indicates target engagement.
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By understanding the cross-reactivity profile of Go 6983 and employing rigorous experimental

validation, researchers can more accurately interpret their findings and select the most

appropriate tools for their studies of cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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